Mannitol myleran

Vue d'ensemble

Description

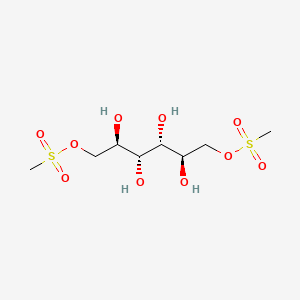

Le busulfan de mannitol est un composé qui combine les propriétés du mannitol et du busulfan. Le mannitol est un alcool de sucre à six carbones naturellement présent, largement utilisé dans les industries alimentaire et pharmaceutique en raison de ses propriétés de édulcorant naturel à faible métabolisme et sans indice glycémique . Le busulfan, quant à lui, est un agent alkylant principalement utilisé dans le traitement de la leucémie myéloïde chronique . La combinaison de ces deux composés donne le busulfan de mannitol, qui a été étudié pour diverses applications médicales et scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du busulfan de mannitol implique la réaction du mannitol avec le busulfan. Le busulfan contient deux groupes méthanesulfonate labiles attachés aux extrémités opposées d'une chaîne alkylique à quatre carbones . La réaction implique généralement l'estérification du mannitol avec le busulfan dans des conditions contrôlées pour former le composé souhaité.

Méthodes de production industrielle : La production industrielle de busulfan de mannitol peut impliquer des méthodes biotechnologiques pour la production de mannitol, telles que l'ingénierie de la fermentation, l'ingénierie des protéines et l'ingénierie métabolique . Ces méthodes sont préférées en raison de leur efficacité et de leur respect de l'environnement par rapport à la synthèse chimique traditionnelle .

Analyse Des Réactions Chimiques

Types de réactions : Le busulfan de mannitol subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyles du mannitol peuvent être oxydés pour former les aldéhydes ou cétones correspondants.

Réduction : Les groupes carbonyles du busulfan peuvent être réduits pour former des alcools.

Substitution : Les groupes méthanesulfonate du busulfan peuvent être substitués par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du mannitol peut produire de l'acide mannitique, tandis que la réduction du busulfan peut produire des dérivés de butanediol .

4. Applications de la recherche scientifique

Le busulfan de mannitol a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies métaboliques.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme stabilisateur dans diverses formulations.

5. Mécanisme d'action

Le mécanisme d'action du busulfan de mannitol implique l'alkylation de l'ADN. Le busulfan contient deux groupes méthanesulfonate labiles qui, après hydrolyse, libèrent des ions carbonium. Ces ions peuvent former des liaisons covalentes avec la position N-7 de la guanosine dans l'ADN, conduisant à la réticulation et à la perturbation de la réplication et de la transcription de l'ADN . Ce mécanisme est particulièrement efficace pour cibler les cellules en division rapide, comme celles que l'on trouve dans certains types de leucémie .

Applications De Recherche Scientifique

Scientific Research Applications

Mannitol myleran has several applications across various fields:

- Chemotherapy : Primarily used in the treatment of chronic granulocytic leukemia due to its ability to target and destroy tumor cells effectively.

- Osmotic Diuresis : Acts as an osmotic diuretic, drawing water into the extracellular space and reducing intracranial pressure.

- Combination Therapy : Enhances the anti-tumor effects of other agents when used in combination therapies .

- Neuro-oncology : Used in drug delivery strategies to overcome the blood-brain barrier, allowing for enhanced delivery of chemotherapeutic agents .

Case Studies

- Chronic Granulocytic Leukemia Treatment :

- Nephrotoxicity Prevention :

- Tumor Inhibition :

Comparison of this compound with Other Compounds

| Compound | Type | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | Sugar Alcohol | Osmotic diuretic | Primarily used for renal protection |

| Busulfan | Alkylating Agent | Chemotherapy for leukemia | Strong DNA cross-linking capability |

| Dibromomannitol | Modified Mannitol | Anti-cancer agent | Enhanced cytotoxicity due to bromination |

| This compound | Combination | Chemotherapy | Combines osmotic and alkylating properties |

Mécanisme D'action

The mechanism of action of mannitol busulfan involves the alkylation of DNA. Busulfan contains two labile methanesulfonate groups that, upon hydrolysis, release carbonium ions. These ions can form covalent bonds with the N-7 position of guanosine in DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is particularly effective in targeting rapidly dividing cells, such as those found in certain types of leukemia .

Comparaison Avec Des Composés Similaires

Le busulfan de mannitol peut être comparé à d'autres agents alkylants et dérivés d'alcool de sucre :

Busulfan : Similaire dans ses propriétés alkylantes mais sans les avantages supplémentaires fournis par le mannitol.

Mannitol : Bien qu'il partage la structure d'alcool de sucre, il ne possède pas les propriétés alkylantes du busulfan.

Diméthylbusulfan et Hepsulfam : Ces composés sont structurellement liés au busulfan et ont été étudiés pour leurs effets sur les cellules souches hématopoïétiques.

Unicité : Le busulfan de mannitol est unique en ce qu'il combine les propriétés à la fois du mannitol et du busulfan, offrant des avantages potentiels en termes d'efficacité thérapeutique et de réduction des effets secondaires .

Composés similaires :

- Busulfan

- Diméthylbusulfan

- Hepsulfam

- Mannitol

Cet aperçu complet met en évidence l'importance du busulfan de mannitol dans divers domaines scientifiques et médicaux. Sa combinaison unique de propriétés en fait un composé précieux pour des recherches et des applications plus poussées.

Activité Biologique

Mannitol myleran is a compound that combines mannitol, a sugar alcohol, with busulfan, a chemotherapeutic agent. This unique combination provides both osmotic diuretic properties and cytotoxic effects, making it particularly useful in treating certain hematological disorders, including leukemia. Its biological activity is characterized by its interactions with various biological molecules and its effects on cellular processes.

This compound's chemical structure allows it to function as an organosulfonic acid ester. The mechanism of action involves both components: mannitol exerts osmotic effects, while busulfan acts as an alkylating agent that interferes with DNA synthesis. This dual action is crucial for its therapeutic efficacy, especially in oncology.

Table 1: Comparison of this compound with Related Compounds

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | C_6H_14O_6 | Osmotic diuretic | Naturally occurring sugar alcohol |

| Busulfan | C_12H_16Br_2O_4S | Chemotherapy for leukemia | Alkylating agent causing DNA cross-linking |

| Dibromomannitol | C_6H_12Br_2O_6 | Chemotherapy for chronic leukemia | Brominated derivative of mannitol |

| This compound | C_12H_16O_6S | Chemotherapy for hematological disorders | Combination of mannitol and busulfan |

Biological Activity and Interaction Studies

Research indicates that this compound interacts with nucleic acids and proteins, affecting their metabolic activities. A study demonstrated that it influences the biosynthesis of RNA and DNA, which is critical in cancer treatment as it can inhibit the proliferation of malignant cells .

Case Studies: Clinical Applications

- Pediatric Leukemia Treatment

- Patient 1 : A 10-year-old boy with relapsed acute T-lymphoblastic leukemia (T-ALL) received this compound as part of his treatment regimen after failing to achieve remission with standard chemotherapy. Following treatment, he achieved complete remission and maintained leukemia-free survival for over three years .

- Patient 2 : An 8-year-old boy also diagnosed with T-ALL received this compound after multiple relapses. His condition improved significantly post-treatment, showcasing the compound's effectiveness in severe cases .

Pharmacodynamics and Toxicity

This compound's pharmacodynamics reveal a complex interaction with biological systems. It has been noted for its relatively lower toxicity compared to traditional chemotherapy agents, which is a significant advantage in clinical settings. The compound's osmotic properties help manage side effects like cerebral edema associated with high-dose chemotherapy .

Research Findings

Recent studies have focused on the metabolic pathways influenced by this compound. It has been shown to enhance protein synthesis while simultaneously inhibiting the metabolic activities of cancerous cells. This dual effect underscores its potential as a therapeutic agent in oncology .

Table 2: Summary of Biological Effects

| Effect | Description |

|---|---|

| Protein Synthesis | Enhances protein synthesis in normal cells |

| DNA/RNA Biosynthesis | Inhibits biosynthesis in malignant cells |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Osmotic Diuresis | Reduces intracranial pressure and promotes diuresis |

Propriétés

IUPAC Name |

(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOISJJCWUVNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906613 | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-31-3, 15410-53-4, 1187-00-4 | |

| Record name | L-Mannitol, 1,6-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dideoxydulcitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannograno | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.